n-(5-Chloro-2-methoxybenzyl)-1-methylpiperidin-4-amine

Catalog No.
S16159821
CAS No.
M.F
C14H21ClN2O
M. Wt
268.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(5-Chloro-2-methoxybenzyl)-1-methylpiperidin-4-a...

Product Name

n-(5-Chloro-2-methoxybenzyl)-1-methylpiperidin-4-amine

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-1-methylpiperidin-4-amine

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

InChI

InChI=1S/C14H21ClN2O/c1-17-7-5-13(6-8-17)16-10-11-9-12(15)3-4-14(11)18-2/h3-4,9,13,16H,5-8,10H2,1-2H3

InChI Key

KXUAERRANVGPSS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NCC2=C(C=CC(=C2)Cl)OC

N-(5-Chloro-2-methoxybenzyl)-1-methylpiperidin-4-amine is a chemical compound with the molecular formula C14H21ClN2OC_{14}H_{21}ClN_{2}O and a molecular weight of approximately 268.78 g/mol. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with a chloro and methoxy group on the benzyl moiety. The presence of these substituents may influence its chemical reactivity and biological activity, making it of interest in medicinal chemistry and pharmacology .

The chemical reactivity of N-(5-Chloro-2-methoxybenzyl)-1-methylpiperidin-4-amine can be attributed to the functional groups present in its structure. Key reactions may include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Amine Reactivity: The amine group can participate in acylation or alkylation reactions, forming derivatives that may exhibit altered biological properties.
  • Methoxy Group Reactions: The methoxy group can be involved in demethylation reactions under specific conditions, potentially leading to more reactive species.

These reactions are essential for the synthesis of derivatives that could enhance or modify the compound's biological activity.

N-(5-Chloro-2-methoxybenzyl)-1-methylpiperidin-4-amine has been studied for its potential pharmacological effects. Compounds with similar structural motifs are often investigated for their activity as:

  • Antidepressants: Due to their interaction with neurotransmitter systems.
  • Antipsychotics: The piperidine structure is common in various antipsychotic agents.
  • Antimicrobial Agents: Some derivatives have shown activity against bacterial strains.

The specific biological activities of this compound may vary based on its interactions with biological targets such as receptors and enzymes .

The synthesis of N-(5-Chloro-2-methoxybenzyl)-1-methylpiperidin-4-amine typically involves several steps:

  • Formation of the Piperidine Derivative: This can be achieved through the alkylation of piperidine with appropriate alkyl halides.
  • Chlorination and Methoxylation: The introduction of the chloro and methoxy groups can be accomplished via electrophilic aromatic substitution methods.
  • Final Coupling Reaction: The final product can be obtained by coupling the piperidine derivative with the chloromethoxybenzyl moiety, often using coupling agents or catalysts to facilitate the reaction.

These methods allow for the efficient production of the compound while enabling modifications to enhance its properties .

N-(5-Chloro-2-methoxybenzyl)-1-methylpiperidin-4-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders.
  • Chemical Research: In studies exploring structure-activity relationships in medicinal chemistry.
  • Biological Studies: To investigate mechanisms of action related to its biological effects.

The versatility of this compound makes it a valuable candidate for further research and development .

Interaction studies involving N-(5-Chloro-2-methoxybenzyl)-1-methylpiperidin-4-amine focus on its ability to bind to various biological targets:

  • Receptor Binding Assays: Evaluating its affinity for neurotransmitter receptors such as serotonin and dopamine receptors.
  • Enzyme Inhibition Studies: Assessing its potential as an inhibitor for enzymes involved in neurotransmitter metabolism.

These studies are crucial for understanding how modifications to its structure can influence its pharmacodynamics and therapeutic potential .

Several compounds share structural similarities with N-(5-Chloro-2-methoxybenzyl)-1-methylpiperidin-4-amine. Some notable examples include:

Compound NameMolecular FormulaKey Features
5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)methyl)benzenesulfonamideC14H21ClN2O3SC_{14}H_{21}ClN_{2}O_{3}SContains a sulfonamide group, enhancing solubility
4-amino-5-chloro-2-methoxy-N-(1-methyl-piperidin-4-yl)-benzamideC14H20ClN3O2C_{14}H_{20}ClN_{3}O_{2}Features an amide bond, possibly affecting bioavailability
2-[2-Methoxy-4-(1-methylpiperidin-4-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-oneC26H30N6O2C_{26}H_{30}N_{6}O_{2}A more complex structure with potential CNS activity

Uniqueness

N-(5-Chloro-2-methoxybenzyl)-1-methylpiperidin-4-amine is unique due to its combination of a piperidine ring with specific chloro and methoxy substitutions that may confer distinct pharmacological properties compared to other similar compounds. Its potential as a lead compound in drug development highlights its significance in medicinal chemistry .

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

268.1342410 g/mol

Monoisotopic Mass

268.1342410 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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